

Physicochemical properties of Lappaconitine hydrobromide

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Compound of Interest

Compound Name: *Lappaconine*

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An In-depth Technical Guide on the Physicochemical Properties of Lappaconitine Hydrobromide

Introduction

Lappaconitine hydrobromide is a diterpenoid alkaloid extracted from the roots of plants belonging to the Aconitum genus, such as Aconitum sinomontanum Nakai.[1][2] It is the hydrobromide salt of Lappaconitine and is recognized for its significant analgesic, anti-inflammatory, and antiarrhythmic properties.[3][4][5] This compound has garnered considerable interest in the pharmaceutical industry as a non-addictive analgesic, offering a potential alternative for managing various types of pain, including neuropathic, postoperative, and cancer-related pain.[6][7] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels, which reduces neuronal excitability and inhibits the transmission of pain signals.[5][7] Due to its therapeutic potential, a thorough understanding of its physicochemical properties is crucial for researchers, scientists, and drug development professionals involved in its formulation, quality control, and pharmacological studies.

Physicochemical Properties of Lappaconitine Hydrobromide

The fundamental physicochemical characteristics of Lappaconitine hydrobromide are summarized below. These parameters are essential for the identification, purification, and formulation of the compound.

Property	Value	References
Molecular Formula	C ₃₂ H ₄₄ N ₂ O ₈ ·HBr	[6]
Molecular Weight	665.62 g/mol	[6][8]
CAS Number	97792-45-5	[6][7][8]
Appearance	White to pale yellow or light yellow crystalline powder.	[6][8][9]
Melting Point	221 - 226 °C (with decomposition)	[6][7][8][9]
Purity/Assay	≥95% (HPLC), ≥98.0%	[6][7][8]
Solubility	Soluble in water, alcohol, and DMSO.[3][10][11] Insoluble in water or petroleum ether (for the free base, Lappaconitine). [12]	[3][10][11][12]
Storage Conditions	2 - 8 °C, Desiccate at -20°C	[6][7][11]

Detailed Physicochemical Information

Appearance and Physical State

Lappaconitine hydrobromide typically presents as a white to off-white or pale yellow crystalline powder.[6][8][9] This solid physical state is characteristic of many alkaloid salts at room temperature.

Melting Point

The melting point of Lappaconitine hydrobromide is consistently reported in the range of 221-226°C, often with decomposition.[6][7][9] A sharp and defined melting point range is a critical indicator of the purity of a crystalline solid.[13][14] Impurities can lead to a depression and broadening of the melting point range.[14]

Solubility Profile

The hydrobromide salt form of Lappaconitine significantly enhances its aqueous solubility compared to the free base, which is poorly soluble in water.^{[12][15]} It is soluble in water, alcohol, and Dimethyl Sulfoxide (DMSO).^{[3][10][11]} For instance, its solubility in DMSO is reported to be 50 mg/mL, which may require ultrasonication to achieve.^[11] This solubility is a key factor for its formulation into injectable dosage forms and for conducting in vitro biological assays.^{[3][7]}

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Lappaconitine hydrobromide.

- **Mass Spectrometry (MS):** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of Lappaconitine. In positive ion electrospray ionization (ESI) mode, Lappaconitine typically forms a protonated molecular ion $[M+H]^+$ at an m/z of 585.5. For quantitative analysis using multiple reaction monitoring (MRM), the transition of the precursor ion m/z 585.5 to a major product ion, such as m/z 535.5, is commonly monitored.^[16]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are fundamental tools for the structural determination of diterpenoid alkaloids like Lappaconitine.^{[17][18]} These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete assignment of its complex polycyclic structure.^{[15][19]}
- **UV-Visible (UV-Vis) Spectrophotometry:** While specific UV-Vis spectral data for Lappaconitine hydrobromide is not detailed in the provided results, this technique is widely used for the quantification of total alkaloids.^{[20][21]} Methods often involve the formation of a colored complex, for example, with a reagent like bromocresol green, which can then be measured at a specific wavelength (e.g., 415 nm or 470 nm).^{[22][23]}

Experimental Protocols

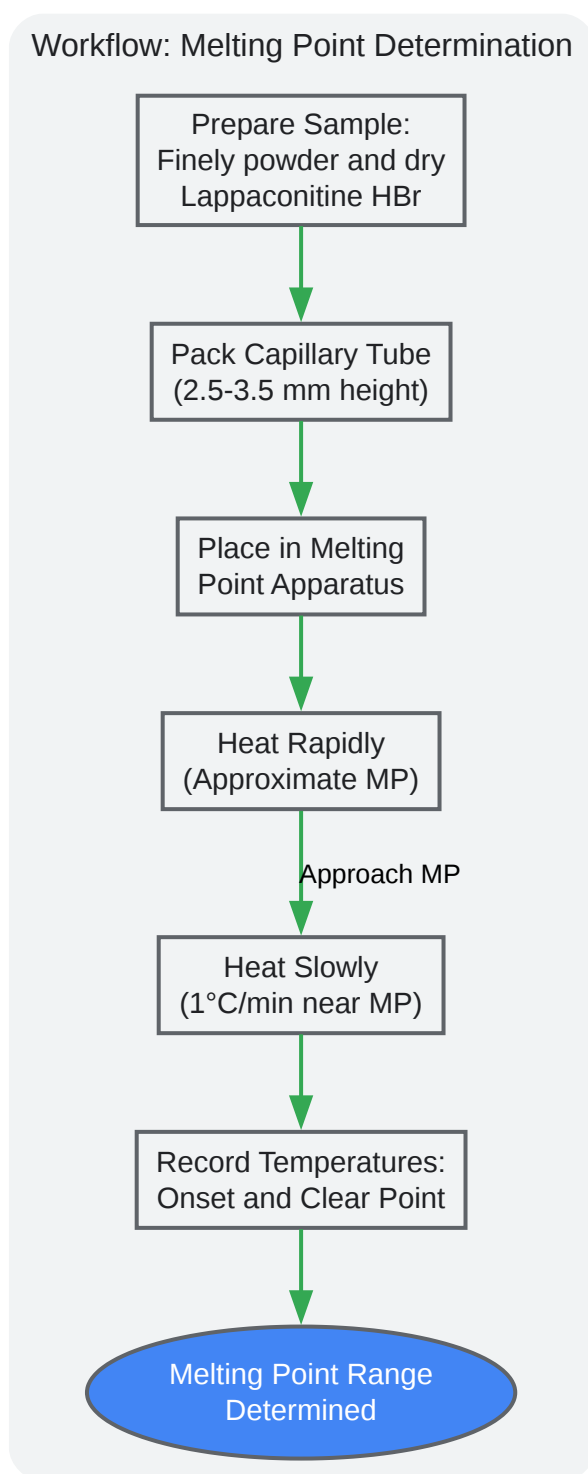
Detailed methodologies are critical for obtaining reliable and reproducible physicochemical data.

Melting Point Determination (Capillary Method)

This method is a standard pharmacopeial procedure for determining the melting point of a solid substance.^{[13][24]}

- **Sample Preparation:** A small amount of the finely powdered, dry Lappaconitine hydrobromide is packed into a capillary tube to a height of 2.5-3.5 mm.^{[24][25]}
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with oil or a metal block apparatus).^{[25][26]}
- **Heating:** The apparatus is heated slowly and steadily, typically at a rate of about 1°C per minute, especially when approaching the expected melting point.^{[14][24]}
- **Observation:** The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance.^{[24][26]}

Workflow: Melting Point Determination



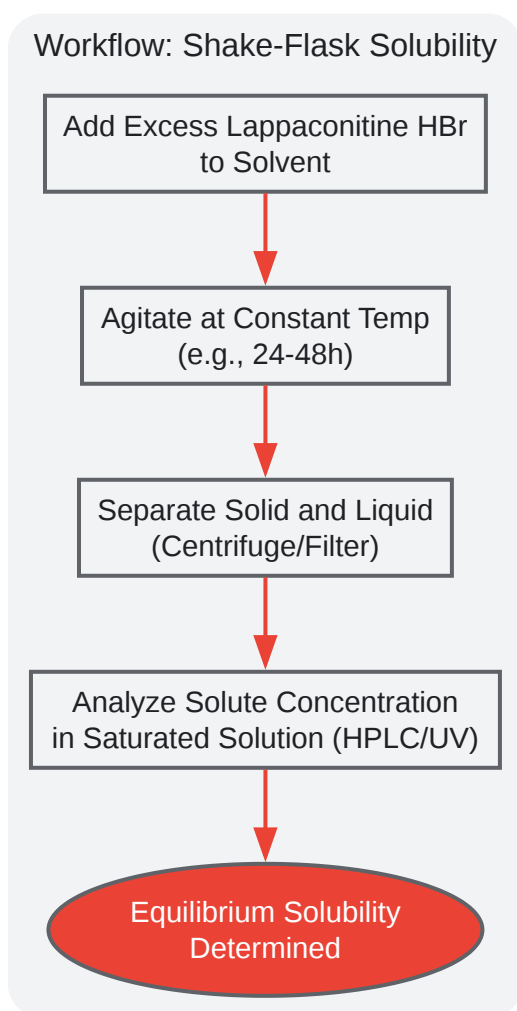
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Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.
[\[27\]](#)[\[28\]](#)

- **Sample Preparation:** An excess amount of Lappaconitine hydrobromide is added to a specific volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.[\[27\]](#)
[\[29\]](#)
- **Equilibration:** The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[\[29\]](#)[\[30\]](#)
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[\[30\]](#)
- **Analysis:** The concentration of Lappaconitine hydrobromide in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[\[28\]](#)[\[31\]](#)



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Workflow for Shake-Flask Solubility Determination.

pKa Determination

The pKa value is a measure of the acidity of a compound. Potentiometric titration and UV-Vis spectrophotometry are common methods for its determination.^{[32][33][34]}

- Potentiometric Titration:
 - A solution of Lappaconitine hydrobromide of known concentration is prepared.
 - The solution is titrated with a standardized acid or base.

- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- The pKa is determined from the inflection point of the resulting titration curve.[\[32\]](#)[\[33\]](#)
- UV-Vis Spectrophotometry:
 - A series of buffer solutions with known pH values are prepared.
 - A constant concentration of Lappaconitine hydrobromide is added to each buffer.
 - The UV-Vis absorbance spectrum is recorded for each solution.
 - The pKa is calculated by analyzing the changes in absorbance at a specific wavelength as a function of pH, as the spectra of the protonated and deprotonated forms of the molecule will differ.[\[32\]](#)[\[35\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

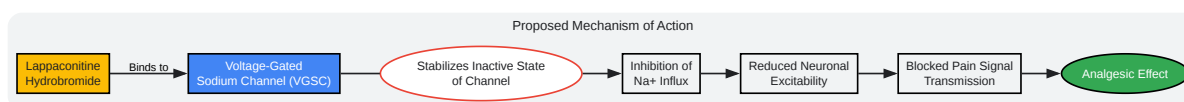
This protocol outlines a general procedure for the quantification of Lappaconitine in a biological matrix, such as plasma or blood.[\[1\]](#)

- Sample Preparation: Proteins in the biological sample are precipitated using a solvent like acetonitrile. An internal standard (IS) is added to correct for variations in extraction and ionization.[\[1\]](#)[\[36\]](#)
- Chromatographic Separation: The supernatant is injected into an HPLC or UPLC system. The analyte (Lappaconitine) and the IS are separated on a C18 column using a mobile phase gradient, typically consisting of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate.[\[1\]](#)
- Mass Spectrometric Detection: The column effluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Quantification: Detection and quantification are performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for Lappaconitine

(e.g., m/z 585.5 \rightarrow 535.5) and the IS. A calibration curve is generated using standards of known concentrations to quantify the amount of Lappaconitine in the sample.[1]

Mechanism of Action: Interaction with Sodium Channels

The primary therapeutic effect of Lappaconitine hydrobromide, its analgesic action, is derived from its interaction with voltage-gated sodium channels (VGSCs).[5] These channels are essential for the initiation and propagation of action potentials in neurons. By binding to VGSCs, Lappaconitine hydrobromide stabilizes their inactive state, which prevents the influx of sodium ions necessary for depolarization. This action effectively dampens neuronal excitability and blocks the transmission of pain signals from the periphery to the central nervous system.[5]



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Mechanism of Action of Lappaconitine Hydrobromide.

Conclusion

The physicochemical properties of Lappaconitine hydrobromide, including its appearance, melting point, solubility, and spectroscopic characteristics, are fundamental to its development as a pharmaceutical agent. Standardized experimental protocols are essential for ensuring the quality, purity, and consistency of the compound. The data and methodologies presented in this guide provide a comprehensive resource for professionals in the fields of pharmaceutical research and drug development, facilitating further investigation into the therapeutic applications of this potent, non-addictive analgesic.

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